BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Properties of
2-Amino-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-6-fluorobenzothiazole

Cat. No.: B1267395

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzothiazole is a fluorinated heterocyclic amine that serves as a key
building block in medicinal chemistry and materials science. Its structural features, including the
benzothiazole core, an amino group, and a fluorine substituent, impart unique physicochemical
properties that are critical for its application in the synthesis of biologically active molecules.
This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Amino-6-fluorobenzothiazole, detailed experimental protocols for their
determination, and a logical workflow for these experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-6-fluorobenzothiazole are
summarized in the table below. These parameters are essential for predicting the behavior of
the compound in various biological and chemical systems, including its absorption, distribution,
metabolism, and excretion (ADME) profile in drug discovery.
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Property Value Reference(s)
CAS Number 348-40-3 [1][2][3]
Molecular Formula C7HsFN2S [11[2][3]
Molecular Weight 168.19 g/mol [1114]

White to off-white or tan
Appearance , [1][5]
crystalline powder

Melting Point 179 -185°C [3]
Boiling Point 312 °C at 760 mmHg [1][5]
Density 1.5+0.1 g/cm3 [1]
logP (XLogP3) 2.3 [1]14]

Estimated to be in the range of
pKa 4-5 (based on related 2-

aminobenzothiazoles)

Solubility Soluble in methanol.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical
properties of 2-Amino-6-fluorobenzothiazole.

Melting Point Determination

The melting point of 2-Amino-6-fluorobenzothiazole can be determined using the capillary
method with a melting point apparatus.

Methodology:

o Asmall, finely powdered sample of 2-Amino-6-fluorobenzothiazole is packed into a
capillary tube, sealed at one end, to a height of 2-3 mm.

e The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate of 10-20 °C per minute initially.

As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow
for accurate observation.

The temperature at which the first drop of liquid appears is recorded as the beginning of the
melting range, and the temperature at which the last solid crystal melts is recorded as the
end of the range.

Boiling Point Determination

The boiling point of 2-Amino-6-fluorobenzothiazole can be determined using the distillation
method.

Methodology:
A small quantity of 2-Amino-6-fluorobenzothiazole is placed in a distillation flask.
The flask is heated gently in a heating mantle.

The vapor temperature is monitored with a thermometer placed at the vapor outlet of the
flask.

The temperature at which the liquid boils and its vapor pressure equals the atmospheric
pressure is recorded as the boiling point. The pressure should be recorded, and if not at 760
mmHg, a correction can be applied.

Solubility Determination

The qualitative solubility of 2-Amino-6-fluorobenzothiazole in various solvents can be
determined by direct observation.

Methodology:

o Asmall, accurately weighed amount of 2-Amino-6-fluorobenzothiazole (e.g., 1 mg) is
placed in a test tube.
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o A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, methanol,
acetone, etc.) is added to the test tube.

e The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

e The solution is visually inspected for the presence of undissolved solid. The compound is
classified as soluble, partially soluble, or insoluble.

logP Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. It
can be determined using the shake-flask method followed by UV-Vis spectrophotometry or
HPLC analysis.

Methodology:

e A solution of 2-Amino-6-fluorobenzothiazole of known concentration is prepared in either
n-octanol or water.

e Equal volumes of n-octanol and water are mixed in a separatory funnel, and the 2-Amino-6-
fluorobenzothiazole solution is added.

e The mixture is shaken vigorously for a set period to allow for partitioning of the compound
between the two phases.

e The funnel is allowed to stand until the two phases have completely separated.

e The concentration of 2-Amino-6-fluorobenzothiazole in each phase is determined using a
suitable analytical method, such as UV-Vis spectroscopy or HPLC.

e The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol
phase to the concentration in the agueous phase.

e The logP is then calculated as the base-10 logarithm of P.

Logical Workflow
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The following diagram illustrates a logical workflow for the experimental determination of the
physicochemical properties of 2-Amino-6-fluorobenzothiazole.
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Physicochemical property determination workflow.

Biological Context and Signhaling Pathways
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While 2-Amino-6-fluorobenzothiazole is a valuable scaffold for the synthesis of bioactive
molecules, specific studies detailing its direct interaction with and modulation of signaling
pathways are not extensively documented. However, the broader class of 2-
aminobenzothiazole derivatives has been investigated for various therapeutic applications,
including as anticancer agents. Some derivatives have been shown to interact with key
signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6]
[7][8] These pathways are crucial for cell growth, proliferation, and survival, and their
dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been
identified as a privileged structure in the design of inhibitors targeting kinases within these
pathways.[9] Further research is required to elucidate the specific biological targets and
mechanisms of action for 2-Amino-6-fluorobenzothiazole itself.

This guide provides a foundational understanding of the physicochemical properties of 2-
Amino-6-fluorobenzothiazole. This knowledge is paramount for its effective utilization in
research and development, particularly in the fields of medicinal chemistry and drug discovery.
The provided experimental protocols offer a starting point for the accurate and reliable
determination of these essential parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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